molecular formula C17H22ClFN6O2 B2905254 N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179473-48-3

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2905254
CAS No.: 1179473-48-3
M. Wt: 396.85
InChI Key: GDCDRTSVYSVMFM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic 1,3,5-triazine derivative characterized by a 2-fluorophenyl group at the N-position and morpholine substituents at the 4- and 6-positions of the triazine core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research. Its synthesis likely follows established routes for dimorpholino-triazine derivatives, involving sequential nucleophilic substitutions on cyanuric chloride with morpholine and subsequent coupling with 2-fluoroaniline .

Properties

IUPAC Name

N-(2-fluorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2.ClH/c18-13-3-1-2-4-14(13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCDRTSVYSVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro substituent (moderately electron-withdrawing) may improve metabolic stability compared to nitro groups (e.g., MHY1485), which are more reactive but prone to reduction in vivo .

Physicochemical Properties

  • Solubility: Morpholino groups enhance water solubility compared to piperidine or unsubstituted triazines .
  • Molecular Weight : ~480 g/mol (estimated), within the acceptable range for drug-like molecules.
  • pKa : The hydrochloride salt (pKa ~2–3) ensures protonation at physiological pH, improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and how is its structure confirmed?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. A triazine precursor (e.g., cyanuric chloride) reacts with 2-fluoroaniline to introduce the fluorophenyl group, followed by substitution with morpholine at positions 4 and 5. Reaction conditions (e.g., anhydrous solvents, catalysts like K₂CO₃, and reflux temperatures) are critical for yield optimization .
  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. For example, NMR peaks for morpholine protons (δ 3.6–3.8 ppm) and fluorine coupling in the aromatic region are diagnostic .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer Screening : Use cell viability assays (MTT or CellTiter-Glo) across cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values to establish potency (e.g., triazine derivatives often show IC₅₀ ranges of 10–50 µM) .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi. Structural analogs with morpholine substituents exhibit enhanced membrane permeability .

Q. How can researchers address solubility challenges during formulation for biological studies?

  • Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or surfactants (e.g., Tween-80). If solubility data are unavailable (common for novel triazines), conduct pre-formulation studies with HPLC to monitor stability .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence target binding compared to other aryl groups (e.g., 4-chlorophenyl)?

  • Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilic character, potentially improving interactions with kinase ATP-binding pockets. Compare docking scores (AutoDock Vina) against analogs like N-(4-chlorophenyl)-triazines to quantify differences .
  • Steric Considerations : The ortho-fluorine position may reduce steric hindrance compared to para-substituted analogs, enabling tighter binding to flat binding sites (e.g., PI3K/mTOR kinases) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify differential pathway activation. For example, morpholino-triazines may selectively inhibit PI3Kδ in hematopoietic cells but not epithelial lines .
  • Metabolic Stability Assessment : Use hepatic microsome assays to determine if discrepancies arise from metabolic degradation (e.g., CYP3A4-mediated oxidation of morpholine rings) .

Q. How can researchers validate blood-brain barrier (BBB) penetration for CNS-targeted studies?

  • In Silico Prediction : Tools like SwissADME predict BBB permeability based on logP (optimal range: 2–3) and polar surface area (<90 Ų). The morpholine groups in this compound may enhance passive diffusion .
  • In Vivo Validation : Administer the compound to rodent models and measure brain-to-plasma ratios via LC-MS. PQR309, a structural analog, achieved brain concentrations >50% of plasma levels in preclinical studies .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

  • Process Chemistry : Replace batch reactions with flow chemistry for precise temperature control. Use catalysts like DMAP to accelerate morpholine substitution. Monitor intermediates via inline FTIR to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) for high-purity (>95%) product .

Methodological Guidelines

  • Kinase Inhibition Assays : Use TR-FRET-based kinase profiling panels (e.g., Eurofins) to identify off-target effects. Triazine derivatives often inhibit PI3Kα/γ and mTORC1 .
  • Apoptosis Mechanistic Studies : Perform Annexin V/PI staining and caspase-3/7 activity assays. Correlate results with mitochondrial membrane potential (JC-1 dye) to confirm intrinsic pathways .

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